molecular formula C11H9NO3 B12522570 2-Methyl-5-(2-nitrophenyl)furan

2-Methyl-5-(2-nitrophenyl)furan

Cat. No.: B12522570
M. Wt: 203.19 g/mol
InChI Key: SOGPSMIKJZIUTB-UHFFFAOYSA-N
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Description

2-Methyl-5-(2-nitrophenyl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with a methyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2-nitrophenyl)furan typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is carried out by coupling 2-bromo-5-nitrofuran with 2-hydroxyphenyl boronic acid under microwave irradiation in the presence of a palladium catalyst and potassium carbonate . The reaction conditions include the use of dimethoxyethane, ethanol, and water as solvents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(2-nitrophenyl)furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides.

Major Products

    Oxidation: Yields furan carboxylic acids.

    Reduction: Produces amino-furan derivatives.

    Substitution: Results in various substituted furan compounds.

Scientific Research Applications

2-Methyl-5-(2-nitrophenyl)furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(2-nitrophenyl)furan involves its interaction with molecular targets such as enzymes. For instance, it can inhibit the activity of salicylate synthase in Mycobacterium tuberculosis, thereby disrupting iron acquisition and bacterial growth . The compound’s nitro group plays a crucial role in its biological activity, undergoing reduction to form reactive intermediates that interact with the target enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(2-nitrophenyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-methyl-5-(2-nitrophenyl)furan

InChI

InChI=1S/C11H9NO3/c1-8-6-7-11(15-8)9-4-2-3-5-10(9)12(13)14/h2-7H,1H3

InChI Key

SOGPSMIKJZIUTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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